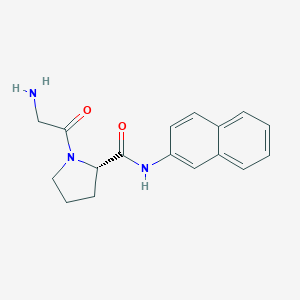

glycyl-L-proline 2-naphthylamide

Beschreibung

Historical Context and Discovery in Enzymatic Studies

The compound’s utility emerged from early studies on dipeptide naphthylamidases. In 1966, Hopsu-Havu and Glenner identified it as a substrate for a novel dipeptide naphthylamidase hydrolyzing glycyl-prolyl-β-naphthylamide. This discovery established its role in characterizing post-proline cleaving enzymes, particularly dipeptidyl peptidase IV (DPP IV), a serine protease that selectively removes N-terminal dipeptides containing proline in the penultimate position.

Historical applications include its use in histoenzymatic staining techniques to localize DPP IV activity in tissues, such as lymphocytes and renal brush border membranes. Later, its fluorogenic analogs enabled high-throughput enzymatic assays, revolutionizing studies on DPP IV’s role in immune regulation and peptide hormone processing.

Core Functional Role as a Chromogenic/Fluorogenic Peptide Substrate

Chemical Structure and Reaction Mechanism

Glycyl-L-proline 2-naphthylamide’s structure includes:

- Glycine : Provides a flexible N-terminal group.

- Proline : Forms a rigid, cyclic secondary amine that restricts peptide bond rotation.

- 2-Naphthylamide : A chromogenic/fluorogenic leaving group.

Hydrolysis by DPP IV cleaves the glycine-proline bond, releasing 2-naphthylamine (chromogenic) or its fluorogenic derivatives (e.g., 4-methoxy-2-naphthylamine). The reaction is catalyzed by DPP IV’s active site, which accommodates proline in a hydrophobic pocket and recognizes the N-terminal amino group via two glutamate residues.

Comparative Substrate Specificity

The compound’s specificity for DPP IV is highlighted by its low reactivity with other proline-cleaving enzymes. Table 1 compares its kinetics with related substrates:

| Substrate | DPP IV (kcat/Km, s⁻¹·M⁻¹) | DPP VIII (kcat/Km, s⁻¹·M⁻¹) |

|---|---|---|

| Gly-Pro-2-naphthylamide | 430,500 | 199,300 |

| Ala-Pro-2-naphthylamide | 688,000 | 191,200 |

| Val-Ala-2-naphthylamide | 84,900 | 2,000 |

Data adapted from kinetic studies on DPP IV, DPP VIII, and DPP IX.

Diagnostic and Analytical Applications

Fluorometric assays using glycyl-L-proline-4-methoxy-2-naphthylamide enable rapid DPP IV activity quantification in serum or tissue homogenates. Key advantages include:

- Sensitivity : Detects enzymatic activity at nanomolar substrate concentrations.

- Specificity : Minimal cross-reactivity with non-DPP IV enzymes.

- Automation : Compatible with microplate readers for high-throughput screening.

Significance in Academic Research: Enzyme Mechanism Elucidation and Diagnostic Applications

Elucidation of DPP IV Catalytic Mechanism

This compound has been pivotal in defining DPP IV’s substrate preferences and inhibition profiles. Key findings include:

- Proline Recognition : The enzyme’s hydrophobic pocket accommodates proline, enabling cleavage of Xaa-Pro bonds.

- Activation by Gly-X Dipeptides : Glycine-Xaa dipeptides (e.g., Gly-Gln) increase DPP IV’s apparent kcat by 4-fold, suggesting allosteric regulation.

- Inhibitor Design : Boronic acid inhibitors like Pro-boroPro competitively block substrate binding, suppressing T-cell proliferation in vivo.

Diagnostic and Therapeutic Implications

The compound’s derivatives are explored in prodrug activation strategies. For example:

Eigenschaften

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUUNDBFODDFP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16046-01-8 | |

| Record name | 16046-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis Steps and Reaction Conditions

The synthesis begins with the attachment of Fmoc-protected L-proline to Wang resin. Key steps include:

-

Resin Activation : Wang resin (0.1 mmol) is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : The resin is treated with 20% piperidine in DMF to remove the Fmoc group.

-

Coupling of Glycine : Fmoc-glycine (0.3 mmol) is activated using hydroxybenzotriazole (HOBT, 0.3 mmol) and hexafluorophosphate benzotriazole tetramethyluronium (HBTU, 0.3 mmol) in DMF, with triethylamine (TEA) as a base. The mixture is stirred overnight at room temperature.

-

Proline Coupling : Boc-L-proline (0.3 mmol) is similarly activated and coupled to the glycine-resin complex.

-

2-Naphthylamine Conjugation : The dipeptide is cleaved from the resin using trifluoroacetic acid (TFA), and the free carboxyl group is activated with DCC for coupling to 2-naphthylamine in tetrahydrofuran (THF) at -10°C.

Table 1: SPPS Reaction Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Resin Activation | Wang resin | DMF | RT | 30 min |

| Fmoc Deprotection | 20% piperidine | DMF | RT | 2 × 5 min |

| Glycine Coupling | Fmoc-Gly, HOBT, HBTU, TEA | DMF | RT | 12 hr |

| Proline Coupling | Boc-Pro, HOBT, HBTU, TEA | DMF | RT | 12 hr |

| 2-Naphthylamine Conjugation | DCC, 2-naphthylamine | THF | -10°C → RT | 16 hr |

Purification and Characterization

The crude product is purified via reverse-phase HPLC using a C18 column (70:30 water:acetonitrile with 0.1% TFA). Characterization includes:

-

1H NMR (DMSO-d6): δ 1.95–2.20 (m, 4H, Pro CH2), 3.05–3.35 (m, 12H, CH2), 4.44–4.80 (m, 5H, αCH), 6.50–6.90 (m, 4H, aromatic H).

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative route, particularly for laboratories lacking SPPS infrastructure. This method involves direct coupling of glycyl-L-proline to 2-naphthylamine using carbodiimide reagents.

Reaction Mechanism and Optimization

-

Carboxyl Activation : Glycyl-L-proline (1 mmol) is dissolved in THF, and DCC (1.2 mmol) is added to activate the carboxyl group at -10°C.

-

Amine Coupling : 2-Naphthylamine (1.1 mmol) is introduced, and the reaction is stirred for 16 hours at room temperature.

-

Byproduct Removal : Dicyclohexylurea (DCU) is filtered, and the solvent is evaporated under reduced pressure.

Table 2: Solution-Phase Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | THF |

| Coupling Agent | DCC |

| Temperature | -10°C (activation) → RT (coupling) |

| Reaction Time | 16 hr |

| Yield | 65–75% (crude) |

Purification Challenges

Solution-phase synthesis often requires recrystallization from dichloromethane/ligroin or column chromatography (silica gel, ethyl acetate/hexane). Impurities from incomplete coupling or DCU byproducts necessitate rigorous purification, contrasting with SPPS’s inherent purity advantages.

Comparative Analysis of Synthesis Methods

Table 3: SPPS vs. Solution-Phase Synthesis

| Criteria | SPPS | Solution-Phase |

|---|---|---|

| Purity | ≥95% (post-HPLC) | 70–85% (post-column) |

| Scalability | Suitable for milligram to gram scales | Limited by DCU removal efficiency |

| Cost | High (resin, protected amino acids) | Moderate (DCC, solvents) |

| Technical Complexity | Requires specialized equipment | Accessible to standard labs |

Critical Considerations in GPN Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-proline 2-naphthylamide primarily undergoes hydrolysis reactions catalyzed by peptidases. These reactions involve the cleavage of the peptide bond, resulting in the formation of glycyl-L-proline and 2-naphthylamine. The compound can also participate in substitution reactions where the naphthylamide group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using peptidases such as glycyl-proline naphthylamidase.

Substitution: Reagents like strong acids or bases can facilitate substitution reactions, although these are less common for this compound.

Major Products Formed

Hydrolysis: Glycyl-L-proline and 2-naphthylamine.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

GPN serves as a substrate for various enzymes, particularly in studies involving lysosomal enzymes. It has been utilized to differentiate between lysosomal and prelysosomal compartments in cells.

- Lysosome-Disrupting Substrate : GPN is known to disrupt lysosomes by causing osmotic lysis. In studies involving rat hepatocytes, GPN was shown to hydrolyze within lysosomes, leading to the release of acid-soluble radioactivity and significant lysosomal disruption . This property makes it an effective tool for studying lysosomal function and pathology.

- Substrate Specificity : Research has demonstrated that GPN can be hydrolyzed by cathepsin C, a lysosomal enzyme, which allows researchers to investigate the enzymatic pathways involved in protein degradation within lysosomes . This specificity is crucial for understanding diseases linked to lysosomal dysfunction.

Therapeutic Potential

The therapeutic applications of GPN are being explored in various contexts:

- Anti-Ischemic Effects : GPN has been investigated for its potential anti-ischemic properties, particularly concerning neuroactive amino acids. Its role in modulating metabolic pathways may offer therapeutic avenues for conditions related to ischemia .

- Pharmaceutical Development : Due to its biochemical properties, GPN is being considered in the pharmaceutical industry for the development of drugs targeting metabolic disorders and lysosomal storage diseases. Its ability to influence enzyme activity may lead to novel therapeutic strategies .

Biochemical Research

GPN's unique structure allows it to be a valuable tool in biochemical research:

- Chromogenic Compound : As a chromogenic compound, GPN can serve as a colorimetric indicator in various assays. Its transformation through biological mechanisms can be utilized to study metabolic pathways and enzyme kinetics .

- Model Compound for Peptide Studies : GPN can act as a model compound for studying peptide bond hydrolysis and the behavior of dipeptides in biological systems. Its hydrolysis by specific enzymes provides insights into peptide metabolism and enzymatic mechanisms .

- Lysosomal Functionality Assessment : A study utilized GPN to assess lysosomal functionality in isolated hepatocytes. The results indicated that GPN effectively distinguished between endosomal and lysosomal compartments based on enzymatic activity and substrate hydrolysis rates .

- Therapeutic Exploration : Research exploring the anti-ischemic effects of GPN showed promising results in modulating neuroactive pathways, suggesting its potential use as a therapeutic agent in ischemic conditions affecting the nervous system .

Wirkmechanismus

The primary mechanism of action for glycyl-L-proline 2-naphthylamide involves its cleavage by specific peptidases. The compound is hydrolyzed to release glycyl-L-proline and 2-naphthylamine, which can then be detected and quantified. This process is often used to measure enzyme activity and to study the role of peptidases in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Glycyl-L-Phenylalanine 2-Naphthylamide (GPN)

Structural Differences :

- Amino Acid Residue: Replaces proline with phenylalanine, altering steric and electronic properties.

- CTSC cleaves the peptide bond, releasing 2-naphthylamine, which forms pores in lysosomal membranes, inducing Ca²⁺ release .

Functional Differences :

- Application : GPN is widely used to study lysosomal membrane integrity and autophagy. For example, 50 µM GPN triggers lysosomal rupture, monitored via cytoplasmic Ca²⁺ flux (Fluo-4 AM dye) .

| Parameter | Glycyl-L-Proline 2-Naphthylamide | Glycyl-L-Phenylalanine 2-Naphthylamide (GPN) |

|---|---|---|

| Target Enzyme | Prolidase | Cathepsin C |

| Primary Application | Enzyme activity assays | Lysosomal membrane disruption |

| Hydrolysis Rate (Relative) | 100% (reference) | Not applicable (distinct substrate) |

| Detection Method | Spectrophotometry/Fluorometry | Ca²⁺ imaging (Fluo-4 AM) |

Glycylproline 4-Nitroanilide

Structural Differences :

- Detection Group : Uses 4-nitroanilide instead of 2-naphthylamide, enabling colorimetric detection via nitroaniline release.

Functional Differences :

Glycyl-L-Proline 7-Amido-4-Methylcoumarin (H-Gly-Pro-AMC HBr)

Structural Differences :

- Detection Group : Coumarin derivative (AMC) replaces naphthylamide, enabling high-sensitivity fluorescence detection (Ex/Em: 380/460 nm).

Functional Differences :

- Solubility : The hydrobromide salt improves aqueous solubility compared to naphthylamide derivatives .

- Applications : Preferred in high-throughput screening due to coumarin’s superior quantum yield .

Substrate Specificity and Enzymatic Interactions

Prolidase exhibits strict specificity for glycyl-L-proline derivatives. Modifications to the pyrrolidine ring (e.g., hydroxyproline, methoxyproline) reduce hydrolysis rates due to steric hindrance or altered peptide bond stability :

| Substrate | Relative Hydrolysis Rate (%) |

|---|---|

| Glycyl-L-proline | 100 |

| Glycylallohydroxy-L-proline | 15–20 |

| Glycylhydroxy-L-proline | 10–15 |

| Glycyl-4-methoxy-L-proline | <5 |

In contrast, glycyl-L-phenylalanine 2-naphthylamide is unaffected by prolidase but is cleaved by cathepsin C, highlighting the role of residue choice in enzyme targeting .

Biologische Aktivität

Glycyl-L-proline 2-naphthylamide (GPN) is a dipeptide derivative that has garnered attention in biochemical research, particularly for its role as a substrate in enzymatic activity studies. This compound is characterized by a glycyl-L-proline moiety linked to a 2-naphthylamide group, making it a valuable tool for investigating various biological processes.

GPN primarily undergoes hydrolysis reactions catalyzed by specific peptidases, particularly cathepsins. The hydrolysis results in the cleavage of the peptide bond, yielding glycyl-L-proline and 2-naphthylamine. This process is crucial for measuring enzyme activity and understanding the role of peptidases in cellular functions.

Reaction Overview

| Reaction Type | Products | Enzymes Involved |

|---|---|---|

| Hydrolysis | Glycyl-L-proline, 2-naphthylamine | Peptidases (e.g., cathepsin C) |

| Substitution | Various derivatives | Strong acids/bases (less common) |

Biological Applications

1. Enzyme Activity Studies

GPN is widely used as a substrate to study the activity of peptidases in various biological systems. Its specificity for certain enzymes allows researchers to elucidate mechanisms of action and enzyme kinetics .

2. Lysosomal Research

The compound has been instrumental in lysosomal studies due to its ability to disrupt lysosomal membranes upon cleavage by cathepsin C. This disruption is believed to generate osmotic stress that leads to lysosomal rupture, making GPN a useful agent for examining lysosomal function and integrity .

3. Cellular Signaling

Research indicates that GPN can evoke significant changes in cellular signaling pathways. For instance, it has been shown to cause sustained increases in lysosomal pH and transient increases in cytosolic calcium concentrations ([Ca²⁺]c). These effects are critical for understanding calcium signaling dynamics in cells .

Case Study 1: Lysosomal Disruption

In a study examining the effects of GPN on lysosomal integrity, researchers found that GPN treatment resulted in increased lysosomal pH and disrupted membrane potential without direct rupture of lysosomes. This suggests that GPN may alter lysosomal function through mechanisms independent of cathepsin C activity .

Case Study 2: Enzyme Characterization

Another investigation utilized GPN as a substrate to characterize the activity of various peptidases across different tissues. The study revealed that GPN was effectively hydrolyzed by cathepsin C, demonstrating its utility in distinguishing between different enzyme activities based on substrate specificity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of GPN:

- Substrate Specificity : GPN selectively interacts with certain peptidases, making it an effective tool for enzyme characterization.

- Calcium Signaling : The compound influences calcium release from intracellular stores, which is vital for various cellular processes including apoptosis and signaling cascades .

- Potential Therapeutic Uses : Given its role in disrupting lysosomes, GPN may have implications in drug delivery systems targeting lysosomal storage diseases or cancer therapies where lysosomal function is compromised .

Q & A

Q. How to design a study comparing this compound with novel synthetic analogs?

- Methodological Answer : Use a factorial design:

- Independent variables : Analog structure (e.g., substituents on naphthylamide), enzyme concentration.

- Dependent variables : Km, kcat, IC₅₀ (for inhibitors).

- Controls : Wild-type enzyme, known inhibitors (e.g., sitagliptin).

Power analysis determines sample size (α=0.05, β=0.2). Report in accordance with NIH preclinical guidelines, including raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.